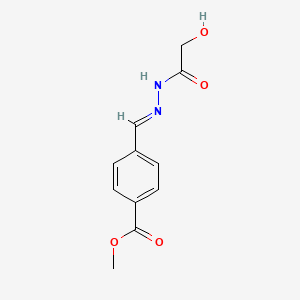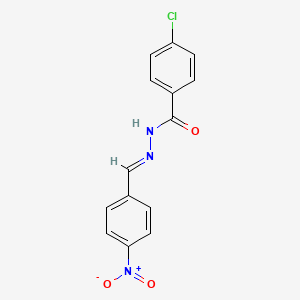![molecular formula C19H13N5O6 B3869333 N'-[3-(2,4-dinitrophenoxy)benzylidene]isonicotinohydrazide](/img/structure/B3869333.png)
N'-[3-(2,4-dinitrophenoxy)benzylidene]isonicotinohydrazide
説明
N'-[3-(2,4-dinitrophenoxy)benzylidene]isonicotinohydrazide, also known as DPIH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPIH is a hydrazide derivative of isonicotinic acid and is synthesized by the reaction of isonicotinic acid hydrazide with 2,4-dinitrophenylhydrazine.
作用機序
The mechanism of action of N'-[3-(2,4-dinitrophenoxy)benzylidene]isonicotinohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and cellular processes. In cancer cells, N'-[3-(2,4-dinitrophenoxy)benzylidene]isonicotinohydrazide has been shown to induce apoptosis and inhibit cell proliferation by targeting the mitochondrial membrane potential and the PI3K/Akt/mTOR signaling pathway. In tuberculosis, N'-[3-(2,4-dinitrophenoxy)benzylidene]isonicotinohydrazide has been shown to inhibit the growth of Mycobacterium tuberculosis by targeting the ATP synthase enzyme. In fungi, N'-[3-(2,4-dinitrophenoxy)benzylidene]isonicotinohydrazide has been shown to inhibit the growth of Candida albicans by disrupting the fungal cell membrane.
Biochemical and Physiological Effects:
N'-[3-(2,4-dinitrophenoxy)benzylidene]isonicotinohydrazide has been shown to have various biochemical and physiological effects on cells and organisms. In cancer cells, N'-[3-(2,4-dinitrophenoxy)benzylidene]isonicotinohydrazide has been shown to induce DNA damage, cell cycle arrest, and apoptosis. In tuberculosis, N'-[3-(2,4-dinitrophenoxy)benzylidene]isonicotinohydrazide has been shown to inhibit ATP synthesis and disrupt the bacterial cell wall. In fungi, N'-[3-(2,4-dinitrophenoxy)benzylidene]isonicotinohydrazide has been shown to disrupt the fungal cell membrane and inhibit fungal growth. In plants, N'-[3-(2,4-dinitrophenoxy)benzylidene]isonicotinohydrazide has been shown to inhibit photosynthesis and reduce plant growth.
実験室実験の利点と制限
The advantages of using N'-[3-(2,4-dinitrophenoxy)benzylidene]isonicotinohydrazide in lab experiments include its broad-spectrum activity against various organisms, its relatively low toxicity, and its ease of synthesis. The limitations of using N'-[3-(2,4-dinitrophenoxy)benzylidene]isonicotinohydrazide in lab experiments include its limited solubility in water and its potential to interact with other chemicals in the experimental system.
将来の方向性
There are several future directions for the research on N'-[3-(2,4-dinitrophenoxy)benzylidene]isonicotinohydrazide. One direction is to investigate the potential use of N'-[3-(2,4-dinitrophenoxy)benzylidene]isonicotinohydrazide as a drug candidate for the treatment of cancer, tuberculosis, and fungal infections. Another direction is to explore the herbicidal activity of N'-[3-(2,4-dinitrophenoxy)benzylidene]isonicotinohydrazide against various weed species and its potential use as a herbicide. Additionally, the environmental applications of N'-[3-(2,4-dinitrophenoxy)benzylidene]isonicotinohydrazide, such as its use as a corrosion inhibitor, could be further investigated. Finally, the mechanism of action of N'-[3-(2,4-dinitrophenoxy)benzylidene]isonicotinohydrazide could be further elucidated to better understand its effects on cells and organisms.
Conclusion:
In conclusion, N'-[3-(2,4-dinitrophenoxy)benzylidene]isonicotinohydrazide is a chemical compound that has potential applications in various fields such as medicine, agriculture, and environmental science. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on N'-[3-(2,4-dinitrophenoxy)benzylidene]isonicotinohydrazide could lead to the development of new drugs, herbicides, and corrosion inhibitors.
科学的研究の応用
N'-[3-(2,4-dinitrophenoxy)benzylidene]isonicotinohydrazide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and environmental science. In medicine, N'-[3-(2,4-dinitrophenoxy)benzylidene]isonicotinohydrazide has been shown to exhibit anticancer, antitubercular, antifungal, and antimicrobial activities. In agriculture, N'-[3-(2,4-dinitrophenoxy)benzylidene]isonicotinohydrazide has been tested for its herbicidal activity against various weed species. In environmental science, N'-[3-(2,4-dinitrophenoxy)benzylidene]isonicotinohydrazide has been investigated for its potential use as a corrosion inhibitor.
特性
IUPAC Name |
N-[(E)-[3-(2,4-dinitrophenoxy)phenyl]methylideneamino]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N5O6/c25-19(14-6-8-20-9-7-14)22-21-12-13-2-1-3-16(10-13)30-18-5-4-15(23(26)27)11-17(18)24(28)29/h1-12H,(H,22,25)/b21-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGGQUMXKRDEJEL-CIAFOILYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C=NNC(=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])/C=N/NC(=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N5O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-{(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene}pyridine-4-carbohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{2-[2-(4-bromobenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B3869251.png)
![1H-indole-2,3-dione 3-[N-(1,1-dioxidotetrahydro-3-thienyl)thiosemicarbazone]](/img/structure/B3869267.png)
![2-[2-(4-methylbenzylidene)hydrazino]-N-(4-methylphenyl)-2-oxoacetamide](/img/structure/B3869272.png)
![N'-(3-iodo-4-methoxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B3869279.png)
![ethyl 5-[4-(acetyloxy)phenyl]-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3869284.png)



![1-[3-(mesityloxy)propyl]-1H-imidazole](/img/structure/B3869315.png)
![3,3'-[1,4-phenylenebis(oxy)]bis[1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-propanol]](/img/structure/B3869322.png)


![2-[2-(2,3-dimethoxybenzylidene)hydrazino]-2-oxo-N-phenylacetamide](/img/structure/B3869337.png)
